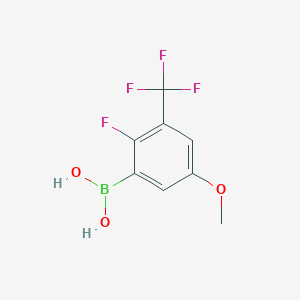
4-Bromo-2-ethylbenzenemethanol
Vue d'ensemble
Description
4-Bromo-2-ethylbenzenemethanol is an organic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.087 g/mol It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 4-position and an ethyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethylbenzenemethanol typically involves the bromination of 2-ethylbenzenemethanol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br₂) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-ethylbenzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O), resulting in the formation of 4-Bromo-2-ethylbenzaldehyde.
Reduction: The bromine atom can be reduced to form 2-ethylbenzenemethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-ethylbenzaldehyde
Reduction: 2-Ethylbenzenemethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-ethylbenzenemethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-ethylbenzenemethanol involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the substitution of other functional groups on the benzene ring. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-methylbenzenemethanol: Similar structure but with a methyl group instead of an ethyl group.
4-Bromo-2-ethylphenol: Similar structure but with a phenol group instead of a methanol group.
2-Bromo-4-ethylbenzenemethanol: Bromine and ethyl groups are positioned differently on the benzene ring.
Uniqueness
The presence of both a bromine atom and an ethyl group on the benzene ring provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .
Propriétés
IUPAC Name |
(4-bromo-2-ethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUFCMGXQKHDLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)




![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![3-Bromo-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1442634.png)
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
